molecular formula C13H14O5 B1282524 Ethyl 2-(benzoyloxy)-3-oxobutanoate CAS No. 4620-46-6

Ethyl 2-(benzoyloxy)-3-oxobutanoate

Cat. No.: B1282524
CAS No.: 4620-46-6
M. Wt: 250.25 g/mol
InChI Key: QXJXFGNDWSSQAA-UHFFFAOYSA-N
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Description

Ethyl 2-(benzoyloxy)-3-oxobutanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a benzoyloxy group attached to a 3-oxobutanoate moiety. This compound is of interest in organic synthesis due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(benzoyloxy)-3-oxobutanoate can be synthesized through various methods. One common approach involves the esterification of 2-hydroxy-3-oxobutanoic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the formation of the ester being facilitated by the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also incorporate the use of catalysts to enhance the efficiency of the esterification reaction.

Mechanism of Action

The mechanism of action of ethyl 2-(benzoyloxy)-3-oxobutanoate involves its reactivity as an ester. The compound can undergo hydrolysis, reduction, and substitution reactions, which are facilitated by the presence of the benzoyloxy group. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used .

Properties

IUPAC Name

(1-ethoxy-1,3-dioxobutan-2-yl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c1-3-17-13(16)11(9(2)14)18-12(15)10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJXFGNDWSSQAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C)OC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30547099
Record name 1-Ethoxy-1,3-dioxobutan-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30547099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4620-46-6
Record name 1-Ethoxy-1,3-dioxobutan-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30547099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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